molecular formula C13H15NO4 B049424 (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 120806-96-4

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B049424
CAS No.: 120806-96-4
M. Wt: 249.26 g/mol
InChI Key: QEQGWOLBDNOSAD-UHFFFAOYSA-N
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Description

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a versatile and sophisticated building block, primarily employed in the synthesis of complex molecules, including potential pharmaceutical agents. Its defined stereochemistry at the 2 and 4 positions of the pyrrolidine ring, featuring both a hydroxy group and a carboxylate ester, makes it a privileged scaffold for constructing peptidomimetics and protease inhibitors. Researchers utilize this compound to introduce a constrained, chiral dipeptide surrogate into larger molecular architectures, which can be critical for modulating biological activity, improving metabolic stability, and exploring structure-activity relationships (SAR). The presence of the benzoyl group offers a handle for further functionalization or can act as a key pharmacophore. Its primary research value lies in its application in the development of novel therapeutics targeting conditions such as hypertension, cancer, and infectious diseases, where proteolytic enzymes play a key pathological role. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQGWOLBDNOSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120806-96-4
Record name L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, cis
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Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine backbone is typically derived from L-proline or its derivatives. Cyclization of γ-amino acids or reductive amination of diketones provides the stereochemically defined core. For example, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is synthesized via Mitsunobu reaction or Sharpless epoxidation to establish the 4-hydroxyl group.

Benzoylation of the Amine Group

The primary amine on the pyrrolidine ring is acylated using benzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step proceeds at 0°C to room temperature, achieving near-quantitative yields. The benzoyl group enhances stability and directs subsequent reactions.

Esterification of the Carboxylic Acid

The final step involves esterification of the carboxylic acid moiety with methanol under acidic catalysis. Concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) is employed, with reflux conditions (60–80°C) driving the reaction to completion.

Table 1: Optimization of Esterification Conditions

ParameterConditionYield (%)
CatalystH₂SO₄ (1 eq)89
SolventMethanol93
Temperature65°C, 12 h93
Alternative CatalystTsOH (0.5 eq)85

This method reliably produces the target compound with 93% yield and >99% enantiomeric excess (ee) when starting from enantiopure precursors.

Chemoenzymatic Synthesis Strategies

Recent advances leverage enzymatic catalysis to improve stereoselectivity and reduce reliance on harsh reagents. A chemoenzymatic route developed by Zanato et al. (2014) utilizes hydroxybenzoylphenylalanine (HBPA) aldolase to catalyze the formation of the pyrrolidine scaffold.

Enzyme-Catalyzed Aldol Reaction

The HBPA aldolase mediates the condensation of glycolaldehyde dimer and sodium pyruvate in phosphate buffer (pH 7.0) with 3% methanol. The reaction proceeds at 30°C, achieving 70–80% conversion to the aldol adduct within 24 hours.

Table 2: Enzymatic vs. Chemical Catalysis

MetricEnzymatic RouteChemical Route
Yield78%93%
Stereoselectivity>99% ee99% ee (with chiral aux.)
Reaction Time24 h12 h
SolventAqueous/organic biphasicMethanol

Post-Enzymatic Modifications

Following enzymatic aldol addition, the intermediate undergoes:

  • Benzoylation with benzoyl chloride in pyridine.

  • Esterification using methyl iodide and potassium carbonate in DMF.

This hybrid approach reduces racemization risks and is scalable to gram quantities.

Industrial-Scale Production Considerations

While laboratory syntheses prioritize yield and purity, industrial production demands cost-effectiveness and scalability. Key challenges include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances throughput. For example, esterification under flow conditions (residence time: 30 min) achieves 90% yield with 50% reduced solvent volume.

Purification at Scale

Flash column chromatography is impractical for large batches. Industrial workflows adopt crystallization-driven purification :

  • The crude product is dissolved in hot ethyl acetate.

  • Gradual cooling induces crystallization, yielding 85–90% pure compound.

  • Final polishing via preparative HPLC resolves residual stereochemical impurities.

Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45–8.10 (benzoyl aromatic protons), δ 4.25 (C4-hydroxyl proton), and δ 3.75 (methyl ester singlet).

  • X-ray Crystallography : Confirms the (2S,4R) configuration with bond lengths of 1.54 Å (C2–O) and 1.41 Å (C4–O).

Chiral Purity Assessment

Chiral HPLC using a Phenomenex Lux Cellulose-2 column (hexane:isopropanol 90:10) resolves enantiomers, verifying >99% ee .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate is used in several scientific research fields:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The compound’s structural analogues differ in substituents, stereochemistry, and protecting groups, leading to distinct physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate C₁₃H₁₅NO₄ 249.26 Benzoyl, hydroxyl, methyl ester 1499-56-5
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate C₆H₁₁NO₃ 145.16 Hydroxyl, methyl ester 1499-56-5
(2S,4R)-Methyl 1-benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylate C₂₀H₂₁NO₆S 403.45 Tosyloxy (protective group) 31560-21-1
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid C₁₁H₁₂FNO₅S 299.28 4-Fluorobenzenesulfonyl, carboxylic acid 299181-56-9
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate C₁₃H₁₈N₂O₃ 250.29 Benzyl ester, aminomethyl 1229421-27-5
(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate C₁₁H₁₉NO₃ 213.27 tert-Butyl, formyl, methyl 200184-61-8

Physicochemical Properties

  • Solubility and Polarity : The hydroxyl and ester groups in the target compound enhance water solubility compared to analogues with bulky hydrophobic groups (e.g., benzyl or tert-butyl esters). However, the benzoyl group reduces polarity relative to sulfonated derivatives (e.g., the 4-fluorobenzenesulfonyl analogue) .
  • Stability : The methyl ester in the target compound is less hydrolytically stable than tert-butyl esters () but more stable than benzyl esters, which require harsher conditions for deprotection .

Pharmacological Relevance

  • Target Binding : The benzoyl group in the target compound facilitates π-π stacking with aromatic residues in protein targets, whereas sulfonylated analogues () enhance hydrogen bonding via sulfonyl oxygen atoms.

Stability and Reactivity

  • Hydroxyl Group Reactivity : The 4-hydroxyl group in the target compound is a site for derivatization (e.g., tosylation in ), whereas its absence in tert-butyl derivatives () limits such modifications.
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce conformational flexibility, impacting binding affinity in drug-receptor interactions.

Biological Activity

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, also known by its CAS number 31560-20-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO4, with a molecular weight of 249.26 g/mol. The compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
CAS Number31560-20-0

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study by Arakawa et al. (2003) demonstrated that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . Specifically, it targets cancer cells by modulating signaling pathways associated with cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression. It has been shown to inhibit the activity of certain enzymes that are crucial for tumor growth and metastasis. The detailed mechanism involves:

  • Inhibition of Protein Kinases : The compound interferes with kinase signaling pathways, which are pivotal in regulating cell division and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, thereby reducing tumor size and preventing metastasis.
  • Cell Cycle Arrest : The compound causes arrest at the G1/S phase transition, preventing cells from proceeding through the cell cycle.

Case Studies

Several case studies have documented the effects of this compound on different cancer types:

  • Case Study 1 : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .
  • Case Study 2 : A similar study focused on prostate cancer cells demonstrated that treatment with this compound resulted in a marked decrease in colony formation and migration capabilities, suggesting its potential as an anti-metastatic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Exhibits good tissue distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Eliminated through renal pathways.

Q & A

Q. What are the common synthetic routes for (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate?

The compound is typically synthesized via multi-step protocols involving stereoselective functionalization of pyrrolidine scaffolds. For example, a method analogous to Example 319 in EP 4374877 A2 involves reacting (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with benzaldehyde derivatives, followed by hydroxylation and benzoylation steps. Key intermediates are purified using column chromatography, and stereochemical integrity is confirmed via NMR and LC-MS . Another approach uses tert-butoxycarbonyl (Boc)-protected intermediates, enabling selective deprotection and functionalization under mild acidic conditions .

Q. How should researchers handle and store this compound to ensure stability?

Due to its hydroxyl and ester groups, the compound is sensitive to moisture, light, and oxidation. Storage recommendations include maintaining the material under an inert atmosphere (e.g., argon) at -20°C in dark, airtight containers. Prolonged exposure to ambient conditions can lead to hydrolysis or racemization, necessitating periodic purity checks via HPLC .

Q. What analytical methods are critical for characterizing this compound?

  • Stereochemical confirmation : Chiral HPLC or NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to verify the (2S,4R) configuration .
  • Purity assessment : Reverse-phase HPLC with UV detection (≥98% purity threshold).
  • Mass spectrometry : LC-HRMS (e.g., [M+H]+ ion analysis) for molecular weight validation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Advanced strategies include:

  • Chiral auxiliaries : Use of Boc or Fmoc groups to protect reactive sites and prevent racemization during coupling reactions .
  • Asymmetric catalysis : Employing chiral catalysts (e.g., Ru-based systems) for hydroxylation or benzoylation steps to enhance enantiomeric excess .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy to detect stereochemical deviations during synthesis .

Q. What pharmacological applications are associated with this compound?

The pyrrolidine scaffold is a key motif in drug discovery. Derivatives of this compound have been explored as:

  • Orexin receptor antagonists : Structural analogs show binding affinity for OX1/OX2 receptors, with modifications to the benzoyl group impacting potency .
  • PROTACs : The hydroxyl and carboxylate groups enable conjugation to E3 ligase ligands (e.g., VHL), facilitating targeted protein degradation .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

  • Reagent quality : Impure starting materials (e.g., benzaldehyde derivatives) can reduce yield. Use HPLC-validated reagents.
  • Workup conditions : Incomplete extraction or chromatography gradients may leave impurities. Optimize solvent systems (e.g., hexane/EtOAc ratios) .
  • Stereochemical drift : Monitor reaction pH and temperature to avoid epimerization .

Q. What are the safety protocols for handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC14_{14}H17_{17}NO4_{4}
Molecular Weight263.29 g/mol
Storage Conditions-20°C, inert atmosphere
Chiral Purity≥98% ee

Q. Table 2. Troubleshooting Synthesis Issues

IssueSolutionReference
Low yieldOptimize stoichiometry of benzoyl chloride
RacemizationAdd chiral inhibitors (e.g., TEMPO)
Impurity peaks in HPLCRepurify via flash chromatography (silica gel, 10% MeOH/DCM)

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